

# JH-X-119-01 IRAK1 binding site and covalent modification

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## Compound of Interest

Compound Name: JH-X-119-01

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## JH-X-119-01: A Deep Dive into Covalent IRAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, covalent inhibitor **JH-X-119-01** and its interaction with Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). We will delve into the specifics of its binding site, the nature of its covalent modification, and the downstream effects on IRAK1-mediated signaling pathways. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular and cellular processes.

## Introduction to IRAK1 and its Role in Disease

Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.<sup>[1][2]</sup> Specifically, IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).<sup>[3]</sup> Dysregulation of IRAK1 signaling has been implicated in a variety of neoplastic disorders, including certain B-cell lymphomas like Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with the MYD88 L265P mutation.<sup>[1][2]</sup> This has positioned IRAK1 as a compelling therapeutic target for these and other inflammatory diseases.

# JH-X-119-01: A Potent and Selective Covalent Inhibitor

**JH-X-119-01** is a highly potent and selective covalent inhibitor of IRAK1.<sup>[4][5]</sup> Its development was a strategic effort to improve upon earlier inhibitors by enhancing selectivity and minimizing off-target effects.<sup>[1]</sup>

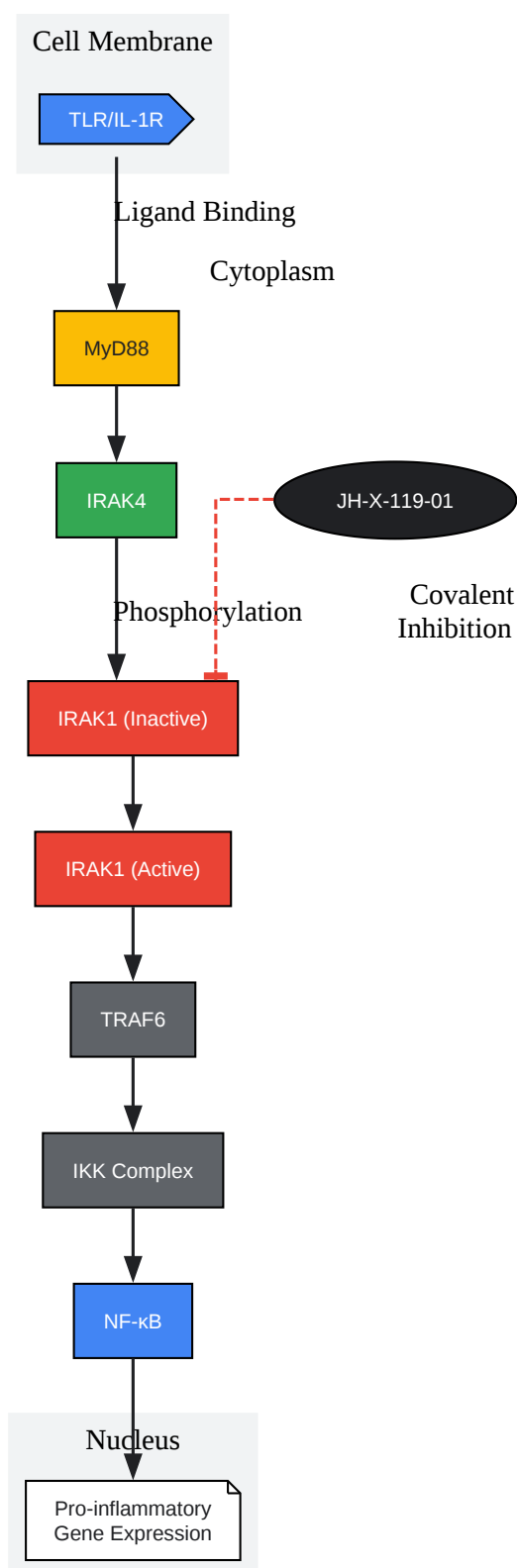
## Mechanism of Action

**JH-X-119-01** functions by forming an irreversible covalent bond with a specific cysteine residue within the kinase domain of IRAK1. This covalent modification permanently inactivates the enzyme, thereby blocking its downstream signaling functions. The irreversible nature of this inhibition offers the potential for prolonged pharmacodynamic effects.

## IRAK1 Signaling Pathway and Point of Intervention

The canonical IRAK1 signaling pathway is initiated by the activation of TLRs or IL-1R, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited and phosphorylates IRAK1, leading to its activation and subsequent autophosphorylation. Activated IRAK1 dissociates from the receptor complex and interacts with TRAF6, ultimately leading to the activation of transcription factors such as NF- $\kappa$ B and the expression of pro-inflammatory genes.

**JH-X-119-01** intervenes by covalently binding to and inactivating IRAK1, thus halting this signaling cascade.



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**Figure 1:** IRAK1 Signaling Pathway and Inhibition by **JH-X-119-01**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **JH-X-119-01**, including its biochemical potency and cellular activity.

Table 1: Biochemical Potency of **JH-X-119-01**

Target	Apparent IC50 (nM)	Notes
IRAK1	9[1][5][6]	Highly potent inhibition.
IRAK4	>10,000[1][6]	Demonstrates high selectivity over IRAK4.
YSK4	57[1]	Identified as an off-target kinase.
MEK3	Inhibition observed	IC50 not determined due to lack of available assays at the time of publication.[1]

Table 2: Cellular Activity of **JH-X-119-01** in MYD88-mutated Cell Lines

Cell Line	Cell Type	EC50 (μM)
BCWM.1	Waldenström's Macroglobulinemia	0.59
MWCL-1	Waldenström's Macroglobulinemia	1.12
TMD8	ABC-DLBCL	2.15
HBL-1	ABC-DLBCL	12.10[7]
OCI-Ly3	DLBCL	9.72

Data for Table 2, unless otherwise cited, is derived from the primary publication by Hatcher et al. (2020).

## Covalent Binding Site and Modification

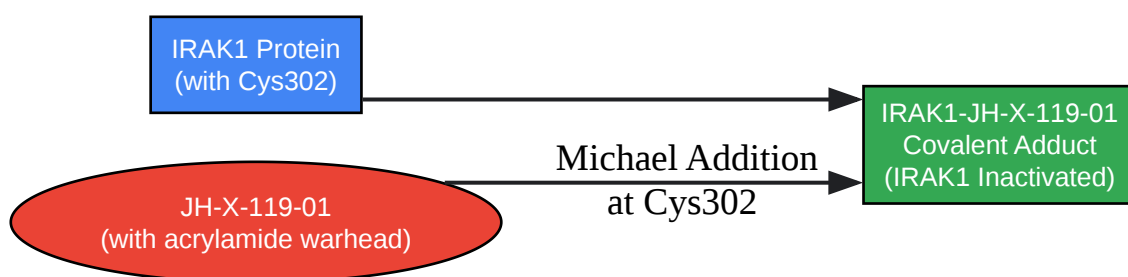
Mass spectrometry analysis has been instrumental in identifying the precise binding site of **JH-X-119-01** on IRAK1.

### Identification of the Covalent Adduct

Liquid chromatography-mass spectrometry (LC-MS) analysis of intact IRAK1 protein treated with **JH-X-119-01** confirmed the formation of a covalent bond.<sup>[1][7]</sup> Further analysis involving proteolytic digestion of the modified IRAK1 followed by tandem mass spectrometry (LC-MS/MS) pinpointed the exact site of modification.

### Cysteine 302: The Primary Target

The LC-MS/MS data revealed that **JH-X-119-01** irreversibly labels IRAK1 primarily at Cysteine 302 (C302), with a much lower level of modification observed at Cysteine 307 (C307).<sup>[1]</sup> The preferential labeling of C302 is reported to be 95%, versus 5% for C307.<sup>[1]</sup>



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**Figure 2:** Covalent Modification of IRAK1 by **JH-X-119-01**.

## Experimental Protocols

While the specific, detailed protocols from the original research by Hatcher et al. are not publicly available, this section outlines the standard methodologies employed for the key experiments.

### Biochemical Kinase Assay (Determination of IC<sub>50</sub>)

The potency of **JH-X-119-01** against IRAK1 and other kinases was likely determined using an in vitro kinase assay.

**Principle:** These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is often quantified by measuring the amount of ATP consumed or ADP produced.

**Generalized Protocol:**

- **Reagents:** Recombinant human IRAK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and assay buffer.
- **Inhibitor Preparation:** **JH-X-119-01** is serially diluted in DMSO to create a range of concentrations.
- **Reaction Setup:** The IRAK1 enzyme is pre-incubated with the various concentrations of **JH-X-119-01** in a microplate well.
- **Initiation:** The kinase reaction is initiated by the addition of the substrate and ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- **Detection:** The reaction is stopped, and the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by measuring luminescence.
- **Data Analysis:** The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).

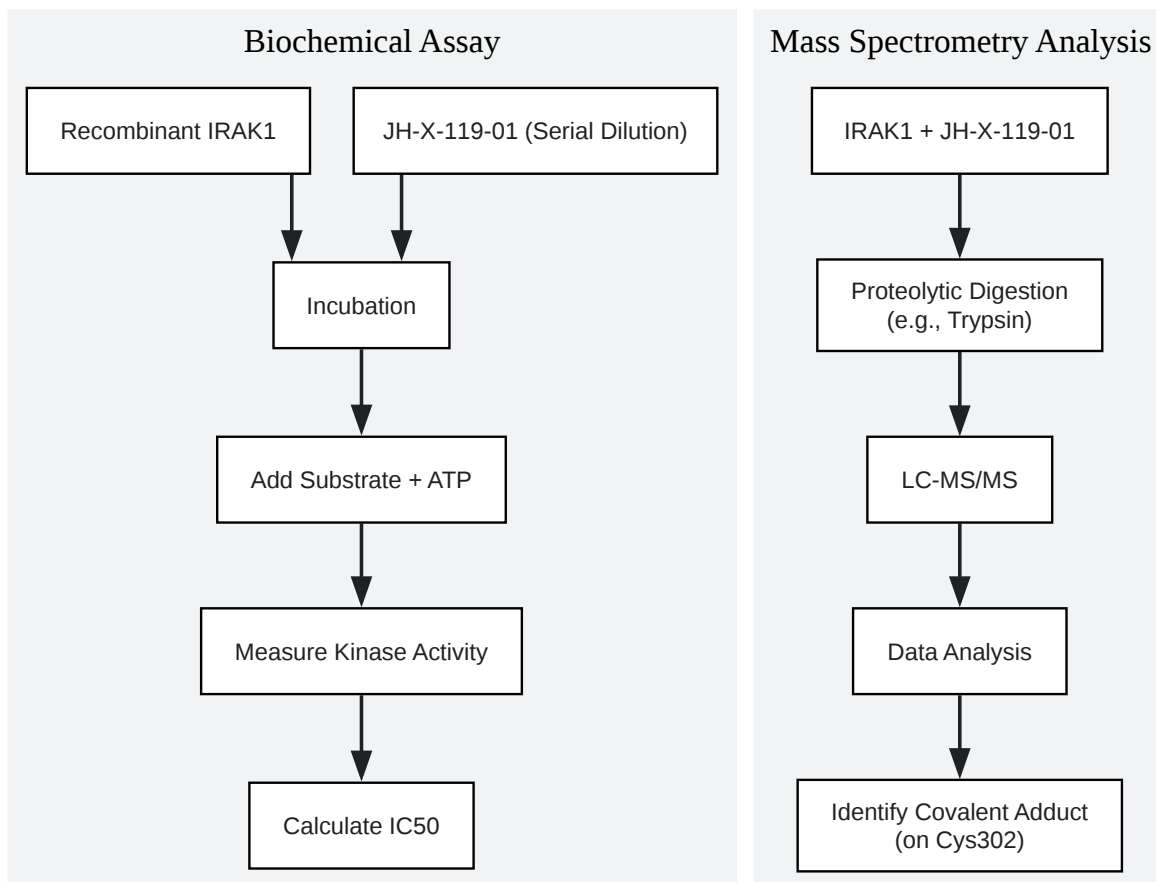
## Mass Spectrometry for Covalent Binding Site Mapping

The identification of the covalent binding site is a critical experiment for characterizing covalent inhibitors.

**Principle:** This method involves treating the target protein with the inhibitor, digesting the protein into smaller peptides, and then using high-resolution mass spectrometry to identify the peptide that has been modified by the inhibitor.

**Generalized Workflow:**

- **Protein Labeling:** Recombinant IRAK1 is incubated with **JH-X-119-01** to allow for covalent bond formation. A control sample with DMSO is also prepared.
- **Denaturation, Reduction, and Alkylation:** The protein is denatured, and any free cysteine residues are capped (e.g., with iodoacetamide) to prevent non-specific labeling.
- **Proteolytic Digestion:** An enzyme such as trypsin is added to digest the protein into smaller peptides.
- **LC-MS/MS Analysis:** The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
- **Data Analysis:** The MS/MS spectra are searched against the known sequence of IRAK1 to identify the peptides. The modified peptide will have a mass shift corresponding to the mass of **JH-X-119-01**. The fragmentation pattern in the MS/MS spectrum is then used to pinpoint the exact amino acid residue (C302) that is modified.



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